N-(3,5-dimethylphenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide
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Overview
Description
N-(3,5-DIMETHYLPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines.
Preparation Methods
The synthesis of N-(3,5-DIMETHYLPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE involves the interaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
. In chemistry, it serves as a synthetic intermediate for the development of new compounds. In biology and medicine, it exhibits anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . Its industrial applications include its use as a precursor for the synthesis of other bioactive molecules .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways . It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This inhibition can lead to various therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar compounds to N-(3,5-DIMETHYLPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE include other triazolothiadiazines and triazolothiadiazepines . These compounds share a similar core structure but differ in their substituents and specific pharmacological activities . The uniqueness of N-(3,5-DIMETHYLPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct biological activities .
Properties
Molecular Formula |
C24H27N5OS |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-3-phenylspiro[5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6,1'-cyclohexane]-7-carboxamide |
InChI |
InChI=1S/C24H27N5OS/c1-16-13-17(2)15-19(14-16)25-22(30)20-24(11-7-4-8-12-24)28-29-21(26-27-23(29)31-20)18-9-5-3-6-10-18/h3,5-6,9-10,13-15,20,28H,4,7-8,11-12H2,1-2H3,(H,25,30) |
InChI Key |
PAQKDNWLSMOHLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2C3(CCCCC3)NN4C(=NN=C4S2)C5=CC=CC=C5)C |
Origin of Product |
United States |
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